DM4

概要

説明

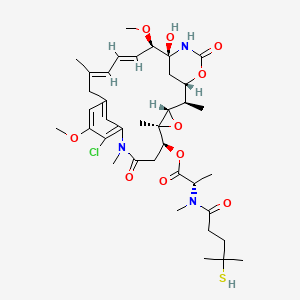

DM4は、ラヴタンシンとしても知られている、細胞傷害性マイトサンシン系薬剤です。マイトサンシンの構造類似体であり、強力な抗チューブリン活性で知られています。this compoundは主に抗体薬物複合体(ADC)の調製に使用され、そこで細胞傷害性成分として機能します。 この化合物は、微小管の動態を乱すことで細胞分裂を阻害し、がん治療において貴重な薬剤となっています .

準備方法

合成経路と反応条件: DM4は、アフリカの灌木Maytenus ovatusの樹皮から単離された天然物であるマイトサンシンから合成されます。合成にはいくつかのステップが含まれます。

4-メルカプト-4-メチルペンタン酸の調製: これは、イソブチレンスルフィドをアセトニトリルのアニオンと反応させ、続いて塩基で加水分解することにより達成されます。

ジスルフィドの形成: メルカプト化合物は、メチルメタンチオールスルホネートと反応させることでジスルフィドに変換されます。

N-ヒドロキシスクシンイミドエステルの形成: ジスルフィドは、次にN-ヒドロキシスクシンイミドエステルに変換され、これはN-メチル-L-アラニンと反応してカルボン酸を形成します。

マイトサンシノールとのカップリング: カルボン酸は、N、N'-ジシクロヘキシルカルボジイミドと塩化亜鉛の存在下でマイトサンシノールとカップリングしてthis compoundを形成します.

工業生産方法: this compoundの工業生産は、同じ合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件を厳密に管理することが含まれます。 最終生成物は、高性能液体クロマトグラフィー(HPLC)を使用して精製され、目的の異性体が分離されます .

化学反応の分析

反応の種類: DM4は、次のようないくつかの種類の化学反応を起こします。

酸化: this compoundは、酸化されてジスルフィドを形成することができます。

還元: this compound中のジスルフィド結合は、チオールに還元することができます。

置換: this compoundは、特にチオール基で求核置換反応を受けることができます。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: ジチオスレイトールまたはその他の還元剤。

置換: アミンやチオールなどの求核剤。

主な生成物:

酸化: ジスルフィド。

還元: チオール。

科学的研究の応用

DM4, also known as Ravtansine, is a potent maytansine analog that is used as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy . Maytansinoids like this compound function by binding to tubulin and disrupting microtubule function, which leads to mitotic arrest and cell death in rapidly dividing cells such as cancer cells .

Scientific Research Applications

This compound's primary application is in the development of ADCs, where it is linked to a monoclonal antibody that selectively binds to cancer cells .

This compound-based ADCs in Cancer Therapy

- Targeted Delivery The design of ADCs allows this compound to precisely target cancer cells, reducing toxic effects on healthy cells . The antibody component of the ADC binds to specific antigens expressed on cancer cells, delivering the this compound payload directly to the tumor .

- Mechanism of Action Once the ADC binds to the cancer cell, this compound is released into the cytoplasm, where it binds to microtubules, inhibiting their assembly and stabilization . This disruption interferes with cell division and intracellular transport, leading to cell cycle arrest and apoptosis .

- Preclinical Studies Maytansinoid ADCs, including those utilizing this compound, have demonstrated impressive anti-tumor effects in preclinical models .

- Clinical Trials While maytansinoid ADCs have shown promise, their clinical efficacy has been limited by dose-limiting toxicities associated with systemic exposure to free DM1 and this compound . Researchers are exploring strategies to mitigate these toxicities and enhance the therapeutic window of this compound-based ADCs .

Strategies to Improve this compound ADC Therapy

- Payload Binding Selectivity Enhancers (PBSEs) The co-administration of this compound with anti-maytansinoid sdAbs (single-domain antibodies) has shown promise in reducing systemic exposure to free this compound . These sdAbs, referred to as Payload Binding Selectivity Enhancers (PBSE), bind to the this compound payload and modify its pharmacokinetic properties .

- Inverse Targeting Strategy An "inverse targeting" strategy employs anti-maytansinoid sdAbs to increase the therapeutic window of this compound-based ADCs . By binding to free this compound, these sdAbs reduce systemic toxicity, allowing for higher doses of the ADC to be administered, potentially leading to increased efficacy .

- Pharmacokinetic (PK) Modeling PK modeling is used to predict the impact of anti-maytansinoid sdAbs on this compound-ADC pharmacokinetics. Simulations are conducted to optimize dosing regimens and evaluate the effectiveness of the inverse targeting strategy .

Examples of this compound-based ADCs

- Anti-CD123-DM4 ADCs Researchers have developed anti-CD123-DM4 ADCs and anti-maytansinoid sdAbs for use in inverse targeting strategies . These ADCs target CD123, a protein expressed on certain cancer cells, delivering the this compound payload specifically to those cells .

- Anetumab Ravtansine The pharmacokinetic parameters from clinical data of anetumab ravtansine, a this compound-based ADC, have been used in simulations to predict the impact of anti-maytansinoid sdAbs on this compound-ADC pharmacokinetics .

Synthesis and Chemical Properties

This compound is synthesized to link maytansine analogs to antibodies via disulfide bonds . The more sterically hindered disulfide of the Ab-SPDB-DM4 conjugate is more resistant to reductive cleavage than the disulfide of Ab-SPP-DM1 conjugate in vitro, and cleared more slowly from circulation .

This compound-SMe

this compound-SMe acts as part of the ADC and binds to specific antibodies to achieve targeting of cancer cells . Once the ADC binds to the cancer cell, this compound-SMe is released into the cytoplasm of the cancer cell . this compound in this compound-SMe binds to microtubules, impeding normal microtubule assembly and stabilization, leading to microtubule depolymerization and impaired functionality .

Other Applications

While the primary application of this compound is in cancer therapy, research has also explored its use in other areas:

- Downy Mildew Resistance in Cucumber QTL this compound.1, which consists of three subQTL, was shown to consist of three subQTL: this compound.1.1 affected pathogen-induced necrosis, this compound.1.2 was shown to have an additive effect on sporulation .

- Educational Research this compound has also been used in educational research .

作用機序

DM4は、微小管の主要な構成要素であるタンパク質であるチューブリンに結合することで作用を発揮します。チューブリンに結合することで、this compoundは微小管の重合を阻害し、その不安定化につながります。この微小管動態の乱れは、有糸分裂停止とそれに続くアポトーシスによる細胞死をもたらします。 This compoundの分子標的はα/β-チューブリンヘテロダイマーであり、関連する経路には、微小管集合の阻害とアポトーシスの誘導が含まれます .

類似化合物との比較

DM4は、DM1やメルタンシンなどの他のマイトサンシン系化合物に似ています。this compoundには、ADCの細胞傷害性剤として特に有効にする独自の特性があります。

DM1: ADCに使用される別のマイトサンシン系化合物ですが、this compoundは、抗体により安定な結合を可能にするチオール基を持っています。

メルタンシン: 作用機序は似ていますが、this compoundは、細胞傷害性と安定性を向上させるように改変されています。

類似化合物のリスト:

- DM1(エムタンシン)

- メルタンシン

- アンスミトシン .

生物活性

DM4, a potent microtubule-targeting compound derived from maytansine, is being extensively studied for its application in targeted cancer therapies, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs). This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential clinical applications.

This compound operates primarily by disrupting microtubule dynamics, which is crucial for cell division. It binds to tubulin, inhibiting its polymerization and leading to mitotic arrest. This action results in cell cycle disruption, promoting apoptosis in cancer cells. The compound's efficacy is enhanced when conjugated to antibodies that specifically target tumor-associated antigens, allowing for precise delivery to cancer cells while minimizing damage to healthy tissues.

Key Mechanisms:

- Microtubule Disruption : this compound inhibits normal microtubule assembly and stabilization, leading to depolymerization.

- Cell Cycle Arrest : Induces G2/M phase arrest, preventing cancer cell proliferation.

- Targeted Delivery : Utilization in ADCs enhances specificity towards cancer cells.

Efficacy in Cancer Models

Research has demonstrated the significant antitumor activity of this compound across various cancer types, particularly gastrointestinal (GI) cancers. The compound has shown remarkable potency in vitro and in vivo against 5T4-positive cancer cells.

In Vitro Studies

A study evaluating the cytotoxicity of H6-DM4 (an ADC incorporating this compound) reported impressive IC50 values against several human GI cancer cell lines:

- DLD-1 : IC50 = 0.53 nM

- HT-29 : IC50 = 3.89 nM

- BXPC3 : IC50 = 1.74 nM

- LoVo (5T4-negative) : IC50 > 300 nM (indicating poor efficacy)

These results indicate that the cytotoxic effects of H6-DM4 are highly dependent on the expression levels of the 5T4 antigen on tumor cells .

In Vivo Studies

In animal models, H6-DM4 has been shown to effectively eradicate established GI tumor xenografts at doses as low as 2.5 mg/kg without observable toxicity. This suggests a favorable therapeutic window for this compound-based therapies .

Case Study: Tusamitamab Ravtansine

Tusamitamab ravtansine is an ADC that utilizes this compound as its cytotoxic component, targeting CEACAM5-positive tumors. Clinical trials have demonstrated that this conjugate exhibits significant antitumor activity in patients with solid tumors. The mechanism involves the release of this compound within cancer cells after internalization of the antibody-drug complex .

Phase I Trials

In a Phase I multidose-escalation study, this compound was evaluated for safety and efficacy when conjugated to antibodies targeting specific tumor markers. Results indicated that this compound's pharmacokinetics were favorable, with rapid plasma clearance and sustained therapeutic levels achieved with appropriate dosing regimens .

Comparative Analysis of Biological Activity

| Study/Compound | Target | IC50 (nM) | Efficacy | Notes |

|---|---|---|---|---|

| H6-DM4 | DLD-1 | 0.53 | High potency against 5T4+ cells | Effective in xenograft models |

| H6-DM4 | HT-29 | 3.89 | High potency | Specific targeting enhances efficacy |

| Tusamitamab Ravtansine | CEACAM5-positive | N/A | Significant clinical response | Undergoing clinical trials |

特性

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22-,23+,27+,28-,29+,33+,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCFGYGEYRIEBE-YVLHJLIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)\C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54ClN3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796073-69-3 | |

| Record name | Ravtansine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796073693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DM4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOB38VS2NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of DM4?

A1: this compound is a maytansinoid that exerts its cytotoxic effects by binding to tubulin, a protein crucial for microtubule formation. [, , ] This binding disrupts microtubule dynamics, leading to mitotic arrest and ultimately, cell death via apoptosis. [, , , ]

Q2: How does this compound's mechanism differ from other microtubule-targeting agents?

A2: While other microtubule-targeting agents either stabilize or destabilize microtubules, this compound potently suppresses microtubule dynamics, inhibiting both the growing and shortening rates. [] This distinct effect on microtubule dynamics contributes to its potent cytotoxicity.

Q3: What are the downstream effects of this compound binding to tubulin in cancer cells?

A3: this compound binding to tubulin triggers a cascade of events within the cell, including:

- Mitotic arrest: Cells are halted in the G2/M phase of the cell cycle. []

- DNA damage: Focal γH2AX signals indicate the induction of DNA damage. []

- Apoptosis: Cells undergo programmed cell death. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C35H46ClN3O10S, and its molecular weight is 720.27 g/mol.

Q5: Is spectroscopic data available for this compound?

A5: While specific spectroscopic data is not provided in the provided research, researchers commonly use techniques like mass spectrometry (LC/MS) and high-performance liquid chromatography (HPLC) to characterize and quantify this compound and its metabolites. [, , ]

Q6: How stable is this compound under various conditions?

A6: The stability of this compound can be affected by factors such as pH, temperature, and the presence of enzymes. [, , ] Specific studies have investigated its stability in different biological matrices like plasma and liver homogenates. []

Q7: How is this compound's stability addressed in the context of ADCs?

A7: The linker technology employed in ADCs plays a critical role in this compound stability. [, ] Cleavable linkers, like disulfide-based linkers, release active this compound metabolites inside target cells, while minimizing systemic exposure to the free payload. [, , ]

Q8: How do modifications to the this compound structure affect its activity?

A8: Structural modifications, particularly to the linker region, significantly impact this compound's potency and selectivity. [, ] For instance, incorporating a charged sulfonate group into the disulfide linker enhanced cytotoxicity against multidrug-resistant cancer cells. []

Q9: What is the role of S-methylation in this compound activity?

A9: S-methylation of this compound, forming S-methyl this compound, occurs intracellularly and contributes to its in vivo antitumor activity, potentially through a bystander effect on neighboring tumor cells. [, ]

Q10: What formulation strategies are employed to improve this compound's stability and bioavailability?

A10: The primary strategy for optimizing this compound stability and bioavailability involves its conjugation to monoclonal antibodies via specific linkers. [, , ] This conjugation allows for targeted delivery to tumor cells, minimizing systemic exposure to the potent cytotoxic payload.

Q11: What is the pharmacokinetic profile of this compound when administered as part of an ADC?

A11: Research suggests that ADCs are primarily cleared via hepatobiliary elimination. [] The pharmacokinetic profile of this compound is heavily influenced by the linker used in the ADC, affecting its stability, metabolism, and elimination. [, ]

Q12: How does the linker impact the metabolism of this compound?

A12: The linker type influences the metabolic pathways of this compound. [] For instance, disulfide-linked conjugates generate S-methylated metabolites, while thioether-linked conjugates primarily yield lysine-linker-maytansinoid metabolites. []

Q13: How do the metabolites of this compound contribute to its overall activity?

A13: this compound undergoes metabolism both in the liver and within target cells. [, ] Lipophilic metabolites, like this compound and S-methyl this compound, exhibit significantly higher cytotoxicity compared to more hydrophilic lysine-linker-maytansinoid metabolites. []

Q14: How is the efficacy of this compound-containing ADCs assessed in vitro?

A14: In vitro efficacy is typically evaluated using cell-based assays to determine cell viability and assess the concentration of this compound required to inhibit cell growth (IC50). [, , , , , , ]

Q15: What animal models are used to evaluate this compound-containing ADCs?

A15: Researchers frequently employ xenograft mouse models to evaluate the in vivo efficacy of this compound-containing ADCs. [, , , , , , , , , ] These models provide insights into tumor growth inhibition, survival benefits, and potential toxicity.

Q16: What are the known resistance mechanisms to this compound?

A16: Resistance to this compound can stem from various factors, including low target antigen expression, inefficient ADC internalization and processing, and upregulation of drug resistance proteins like P-glycoprotein (ABCB1). [, , ]

Q17: How does this compound resistance relate to other chemotherapeutic agents?

A17: Resistance mechanisms to this compound, particularly involving drug efflux pumps like P-glycoprotein, can contribute to cross-resistance to other structurally unrelated chemotherapeutic agents. []

Q18: What strategies are employed to improve the delivery of this compound to tumor cells?

A18: Antibody-drug conjugation is the primary strategy for targeted delivery of this compound. [, , ] By linking this compound to monoclonal antibodies that specifically recognize tumor-associated antigens, researchers aim to enhance tumor uptake and minimize off-target effects.

Q19: Are there biomarkers to predict the efficacy of this compound-containing ADCs?

A19: Research suggests that high expression levels of the target antigen, such as CEACAM5 or mesothelin, on tumor cells correlate with increased sensitivity to this compound-containing ADCs. [, , , , , , , , ]

Q20: How are biomarkers used to monitor treatment response and potential adverse effects?

A20: Monitoring serum levels of circulating tumor markers, like CEA or CA19-9, can provide insights into treatment response and disease progression in patients receiving this compound-containing ADCs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。